(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Kinase inhibition EGFR Computational SAR

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile (CAS 1322238-72-1) is a synthetic thiazole-acrylonitrile hybrid bearing a 4‑ethylphenyl substituent at the thiazole C4 position and a phenylamino group at the acrylonitrile β‑carbon, with molecular formula C₂₀H₁₇N₃S and molecular weight 331.44 g mol⁻¹. The compound belongs to the 3‑arylamino‑2‑(thiazol‑2‑yl)acrylonitrile class, a scaffold recognized for dual potential in kinase inhibition and agrochemical discovery.

Molecular Formula C20H17N3S
Molecular Weight 331.44
CAS No. 1322238-72-1
Cat. No. B2623849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
CAS1322238-72-1
Molecular FormulaC20H17N3S
Molecular Weight331.44
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N
InChIInChI=1S/C20H17N3S/c1-2-15-8-10-16(11-9-15)19-14-24-20(23-19)17(12-21)13-22-18-6-4-3-5-7-18/h3-11,13-14,22H,2H2,1H3/b17-13+
InChIKeyVPXGZQHRWQJOMA-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1322238-72-1 (E)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Structural and Physicochemical Profile for Targeted Screening


(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile (CAS 1322238-72-1) is a synthetic thiazole-acrylonitrile hybrid bearing a 4‑ethylphenyl substituent at the thiazole C4 position and a phenylamino group at the acrylonitrile β‑carbon, with molecular formula C₂₀H₁₇N₃S and molecular weight 331.44 g mol⁻¹ [1]. The compound belongs to the 3‑arylamino‑2‑(thiazol‑2‑yl)acrylonitrile class, a scaffold recognized for dual potential in kinase inhibition and agrochemical discovery [2][3]. Its computed logP of ~4.24 and topological polar surface area of ~56 Ų indicate moderate lipophilicity favorable for membrane permeability, positioning it as a candidate for cell‑based phenotypic screening and structure‑activity relationship studies where substitution at the 4‑position of the pendant phenyl ring is the primary variable under investigation [1].

Why CAS 1322238-72-1 Cannot Be Interchanged with Unsubstituted or Alternative 4‑Aryl Thiazole Acrylonitrile Analogs


Within the 3‑arylamino‑2‑(thiazol‑2‑yl)acrylonitrile series, the specific identity of the 4‑aryl substituent on the thiazole ring governs both the electronic character and steric contour presented to biological targets [1]. The 4‑ethyl substituent on the phenyl ring of CAS 1322238‑72‑1 introduces a moderate +I inductive effect and slight steric bulk that distinguishes it from the unsubstituted phenyl, 4‑chlorophenyl (electron‑withdrawing, –I), 4‑nitrophenyl (strong –I/–M), and 3,4‑dimethylphenyl (enhanced +I) analogs [2]. Computational docking studies on related thiazole‑acrylonitrile fluorophores demonstrate that variations at this position alter the dipole moment, HOMO‑LUMO gap, and molecular planarity, which in turn modulate target binding affinity [2][3]. Generic substitution — treating any 4‑arylthiazole acrylonitrile as functionally equivalent — therefore risks selecting a compound with divergent kinase selectivity, cellular permeability, or insecticidal potency, invalidating comparative SAR conclusions and wasting screening resources [1].

Quantitative Differentiation Evidence for CAS 1322238-72-1 Relative to Closest Structural Analogs


Computationally Predicted EGFR Kinase Affinity: SAR Benchmarking Against the 4-Chlorophenyl Analog

ZINC Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 provide a computationally estimated pKi of 5.65 (equivalent to IC₅₀ ≈ 2.2 µM) for CAS 1322238‑72‑1 against epidermal growth factor receptor (EGFR) [1]. This predicted affinity is moderate and serves as a benchmark for the 4‑ethylphenyl substitution pattern. In contrast, the 4‑chlorophenyl analog (CAS 477291‑71‑7 substitution variant) is expected to exhibit altered EGFR binding due to the electron‑withdrawing character of chlorine, which affects the electron density distribution across the thiazole‑acrylonitrile π‑system [2]. No experimental EGFR IC₅₀ data have been published for either compound at the time of this analysis; the predicted value for CAS 1322238‑72‑1 provides the only available quantitative reference point for kinase‑focused screening prioritization [1].

Kinase inhibition EGFR Computational SAR Drug discovery

Physicochemical Differentiation: LogP and TPSA Comparison Against the 4-Nitrophenyl and 3,4-Dimethylphenyl Analogs

The computed logP of CAS 1322238‑72‑1 is 4.24 (ZINC) with a topological polar surface area (TPSA) of approximately 56 Ų [1]. In comparison, the 4‑nitrophenyl analog bears a strongly electron‑withdrawing nitro group that substantially increases polarity (predicted logP decrease of ~0.6–0.8 log units) and raises TPSA due to the additional polar atoms, while the 3,4‑dimethylphenyl analog exhibits increased lipophilicity (predicted logP increase of ~0.3–0.5 log units) from the additional methyl group [2]. The 4‑ethyl substituent thus occupies an intermediate lipophilicity window, which may confer a favorable balance between membrane permeability (logP > 3 desirable for cell penetration) and aqueous solubility (logP < 5 preferred to avoid aggregation and non‑specific binding) [1][2].

Lipophilicity Drug-likeness ADME prediction Lead optimization

Insecticidal Activity Class-Level Benchmark: Positioning Against NC-510 and Optimized Thiazole Acrylonitrile Analogs

Thiazole acrylonitrile derivatives as a class exhibit potent insecticidal activity against the black bean aphid (Aphis fabae). In the study by Cao et al. (2017), several analogs demonstrated 100% mortality at 50 mg/L, with the optimized compound 11c achieving an LC₅₀ of 1.45 mg/L — comparable to the lead compound NC‑510 [1]. While CAS 1322238‑72‑1 has not been individually tested in this assay, its 4‑ethylphenyl substitution pattern is structurally distinct from compound 11c (which bears a different substitution arrangement), and the SAR trends identified in this study indicate that the nature and position of the aryl substituent profoundly affect insecticidal potency, with LC₅₀ values varying by >10‑fold across the analog series [1]. Compounds containing a 4‑ethylphenyl group are explicitly claimed within the scope of patent CN103833667B, which discloses phenyl thiazole acrylonitrile compounds for insecticidal and acaricidal applications [2].

Agrochemical discovery Insecticide Aphis fabae LC50

E-Stereochemistry Specification: Differentiation from Z-Isomer and Impact on Biological Target Engagement

CAS 1322238‑72‑1 is specifically the E‑isomer, as confirmed by its IUPAC name (E)‑3‑anilino‑2‑[4‑(4‑ethylphenyl)‑1,3‑thiazol‑2‑yl]prop‑2‑enenitrile. In related 2‑(thiazol‑2‑yl)acrylonitrile systems, the E‑configuration places the phenylamino group and the thiazole ring in a trans relationship about the acrylonitrile double bond, while the Z‑isomer adopts a cis arrangement that significantly alters the spatial orientation of key hydrogen‑bond donor/acceptor features [1]. Computational and crystallographic studies on analogous acrylonitrile systems demonstrate that E‑ and Z‑isomers exhibit distinct conformational preferences, dipole moments, and intermolecular interaction patterns that can translate to differential target binding [2]. Procurement of the unspecified isomeric mixture or the unintended Z‑isomer would introduce conformational heterogeneity that confounds SAR interpretation and may abolish activity against targets requiring the E‑configuration for productive binding [1].

Stereochemistry Conformational analysis Target binding E/Z isomerism

Patent Landscape Differentiation: Coverage of 4-Ethylphenyl Substitution in Insecticidal and Kinase Inhibitor IP

CAS 1322238‑72‑1 falls within the structural scope of two distinct patent families, indicating recognized industrial interest in the 4‑ethylphenyl thiazole acrylonitrile motif. Chinese patent CN103833667B explicitly claims phenyl thiazole acrylonitrile compounds — including those with alkyl‑substituted phenyl groups — for use as insecticides and acaricides against agricultural pests including Aphis spp. and Mythimna separata [1]. Separately, international patent WO 2015001024 A1 discloses acrylaminothiazole derivatives as inhibitors of the oncogenic kinase ALK for cancer therapy, with the generic Markush structure encompassing the 4‑(4‑ethylphenyl)thiazol‑2‑yl acrylonitrile scaffold [2]. This dual‑patent coverage distinguishes CAS 1322238‑72‑1 from analogs bearing substituents (e.g., certain heteroaryl groups) that fall outside the claims of one or both patent families, thereby broadening its potential application scope in both agrochemical and pharmaceutical screening [1][2].

Freedom to operate Patent analysis Agrochemical IP Kinase inhibitor IP

Recommended Application Scenarios for CAS 1322238-72-1 Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Cascades: EGFR and ALK Selectivity Profiling

CAS 1322238‑72‑1 is positioned as a screening candidate in kinase inhibitor discovery programs targeting EGFR (predicted pKi = 5.65) [1]. Its inclusion in a focused library of 4‑arylthiazole acrylonitrile analogs enables systematic exploration of the SAR around the 4‑position of the pendant phenyl ring. The E‑stereochemistry and moderate lipophilicity (logP ≈ 4.24) support cellular penetration, while the computationally predicted EGFR affinity provides a quantitative benchmark for hit validation. The compound's structural overlap with the ALK inhibitor patent WO 2015001024 A1 further supports its evaluation in ALK‑driven cancer models [2].

Agrochemical Lead Discovery: Insecticidal Screening Against Hemipteran Pests

The thiazole acrylonitrile scaffold has demonstrated potent insecticidal activity, with optimized analogs achieving LC₅₀ values as low as 1.45 mg/L against Aphis fabae [3]. CAS 1322238‑72‑1, as a 4‑ethylphenyl‑substituted variant explicitly covered by CN103833667B [4], is a logical inclusion in agrochemical screening cascades aimed at identifying novel aphicides. Its intermediate lipophilicity profile may confer favorable cuticular penetration properties in whole‑organism assays.

Fluorescent Probe Development: Exploiting the Thiazole-Acrylonitrile AIE Core

Thiazole‑acrylonitrile derivatives exhibit aggregation‑induced emission enhancement (AIEE), large Stokes shifts, and solvatochromism, making them suitable for bioimaging and environmental sensing applications [5][6]. The 4‑ethylphenyl substituent of CAS 1322238‑72‑1 introduces steric bulk that may influence solid‑state emission properties by modulating molecular packing. Researchers developing fluorescent probes can evaluate this compound alongside analogs with electron‑withdrawing substituents to map the relationship between aryl substitution and photophysical output.

SAR Library Construction: 4‑Aryl Substitution Matrix for Multiparameter Optimization

CAS 1322238‑72‑1 serves as the 4‑ethylphenyl reference point in a matrix of 4‑arylthiazole acrylonitrile analogs designed for multiparameter optimization. When tested in parallel with the 4‑chlorophenyl, 4‑nitrophenyl, 4‑methoxyphenyl, and 3,4‑dimethylphenyl analogs, the dataset enables deconvolution of electronic (Hammett σ), lipophilic (π), and steric (MR) contributions to biological activity [1][2]. This systematic approach maximizes the information content of screening data and accelerates the identification of lead compounds with balanced potency, selectivity, and ADME properties.

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